molecular formula C9H6FN B092601 8-Fluoroisoquinoline CAS No. 1075-00-9

8-Fluoroisoquinoline

Cat. No.: B092601
CAS No.: 1075-00-9
M. Wt: 147.15 g/mol
InChI Key: AAQUCBIWXJSBEU-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reduced Phototoxicity in Antibacterial Agents : The introduction of a methoxy group at the 8 position of quinolone nucleus, as in a newly developed fluoroquinoline, significantly reduces phototoxicity under long-wave UV light irradiation, making it a safer antibacterial agent (Marutani et al., 1993).

  • Fluorescence-based Sensing of Cations : 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores are effective in turn-on and ratiometric sensing of cations, optimizing signal output in fluorescence-based sensor arrays (Palacios et al., 2007).

  • Therapy for Latent Malaria : 8-Aminoquinoline derivatives like primaquine and tafenoquine play a critical role in treating latent malaria, offering insights into their scientific genesis, clinical applications, and public health implications (Baird, 2019).

  • Studying Fluorescence Properties : Research into 8-Hydroxyquinoline's fluorescence properties, particularly its weak emission in aqueous solutions, provides insights into photochemical and photophysical processes, crucial for applications in metal ion detection and organic light-emitting diodes (Park et al., 2016).

  • Synthesis of Central Nervous System Drug Candidates : The synthesis of 8-fluoro-3,4-dihydroisoquinoline, and its transformation into various derivatives, provides potential building blocks for developing central nervous system drug candidates (Hargitai et al., 2018).

  • Corrosion Detection in Coatings : 8-Hydroxyquinoline is effectively used as a fluorescent indicator for detecting corrosion in epoxy-coated metals, capable of early-stage detection before serious damage occurs (Roshan et al., 2018).

  • Antibacterial Properties of Derivatives : 8-Nitrofluoroquinolone derivatives show promising antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential for new antibacterial agents (Al-Hiari et al., 2007).

  • Understanding Fluorescent Behavior in Chemosensors : The study of 8-hydroxyquinoline derivatives in chemosensors helps understand pathways of non-radiative relaxation in fluorophores, crucial for developing effective chemosensors for metal ion detection (Bronson et al., 2004).

  • Synthesis and Biological Activity in Medicinal Chemistry : Recent advances in the synthesis of 8-hydroxyquinoline derivatives demonstrate their significant biological activities, including antimicrobial, anticancer, and antifungal effects, presenting them as valuable compounds in health sciences (Saadeh et al., 2020).

  • Fluorophore for Sensing Metal Ions and Anions : 8-Hydroxyquinoline is a prevalent moiety for the formation of complexes with different metal ions and anions, used extensively in pharmacological and medicinal fields for sensing applications (Rohini et al., 2020).

Mechanism of Action

Target of Action

8-Fluoroisoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . .

Mode of Action

It is known that fluorinated isoquinolines exhibit various bioactivities , suggesting that they interact with their targets to induce changes in cellular function.

Biochemical Pathways

Given the bioactivity of fluorinated isoquinolines , it can be inferred that this compound likely interacts with one or more biochemical pathways to exert its effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound has good bioavailability.

Result of Action

Given the known bioactivity of fluorinated isoquinolines , it can be inferred that this compound likely induces changes at the molecular and cellular level.

Action Environment

It is known that environmental factors can influence the fluorescence of certain hydroxyquinolines , which may suggest that similar factors could potentially influence the action of this compound.

Safety and Hazards

8-Fluoroisoquinoline is associated with certain hazards. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment when handling this compound .

Future Directions

Fluorinated isoquinolines, including 8-Fluoroisoquinoline, have attracted significant attention due to their potential applications in pharmaceuticals and materials . The development of efficient synthetic methods for fluorinated isoquinolines has been a focus of recent research . Further studies are expected to continue in this direction .

Properties

IUPAC Name

8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQUCBIWXJSBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650461
Record name 8-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-00-9
Record name 8-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-6-(2-(trimethylsilyl)ethynyl)benzaldehyde (2.3 g, 10.5 mmol) was dissolved in ammonia (2M in methanol, 15 mL, 30 mmol) and the resulting mixture was heated at 80° C. in a sealed tube for 2.5 h. The solvent was removed under high vacuum and the resulting crude product purified by silica gel chromatography (20-30% EtOAc in hexanes) to give 8-fluoroisoquinoline as a pale yellow solid. MS (ESI, pos. ion) m/z: 148 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Fluoro-6-[(trimethylsilyl)ethynyl]benzaldehyde Description 40; 10.38 g, 47.1 mmol) was dissolved in 2M ammonia in methanol (235 ml, 471 mmol) in a Parr flask and the resulting mixture heated at 80° C. with shaking on a Parr apparatus (ca. 35 psi achieved). The reaction was cooled and the solvents evaporated. The residue was purified by column chromatography on silica eluting with a gradient from neat dichloromethane to 2% methanol in dichloromethane to give the title compound (4.0 g, 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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